molecular formula C10H19Cl2N3 B13561941 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride

Katalognummer: B13561941
Molekulargewicht: 252.18 g/mol
InChI-Schlüssel: PNKOGZNYFUMXEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group and diethylamine. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride typically involves the reaction of pyridine derivatives with aminomethyl and diethylamine groups under controlled conditions. One common method involves the reductive amination of pyridine-2-carboxaldehyde with diethylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. The aminomethyl and diethylamine groups allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring.

    N,N-diethyl-2-aminomethylpyridine: Lacks the dihydrochloride component.

Uniqueness

5-(aminomethyl)-N,N-diethylpyridin-2-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C10H19Cl2N3

Molekulargewicht

252.18 g/mol

IUPAC-Name

5-(aminomethyl)-N,N-diethylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-3-13(4-2)10-6-5-9(7-11)8-12-10;;/h5-6,8H,3-4,7,11H2,1-2H3;2*1H

InChI-Schlüssel

PNKOGZNYFUMXEV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC=C(C=C1)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.